5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid
Overview
Description
5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid is a heterocyclic compound that combines the structural features of both imidazole and furan rings The imidazole ring is known for its presence in many biologically active molecules, while the furan ring is a common motif in organic chemistry
Scientific Research Applications
5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally well-absorbed and widely distributed due to their small size and polar nature .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
Imidazole-containing compounds are known to interact with various biomolecules and can cause changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, where the imidazole derivative is reacted with a furan carboxylic acid derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as nickel or palladium may be employed to facilitate the coupling reactions, and purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated heterocycle.
Substitution: Both the imidazole and furan rings can participate in substitution reactions, where hydrogen atoms are replaced by various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated imidazole or furan derivatives.
Comparison with Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and tinidazole share the imidazole ring and exhibit similar biological activities.
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-3-carboxylic acid are structurally similar and used in similar applications.
Uniqueness: 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid is unique due to the combination of both imidazole and furan rings, which may confer distinct chemical and biological properties not found in compounds containing only one of these rings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(imidazol-1-ylmethyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9(13)8-2-1-7(14-8)5-11-4-3-10-6-11/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJVURHBCVIUHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390040 | |
Record name | 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876709-30-7 | |
Record name | 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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